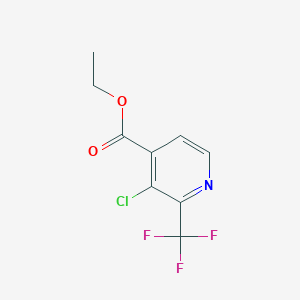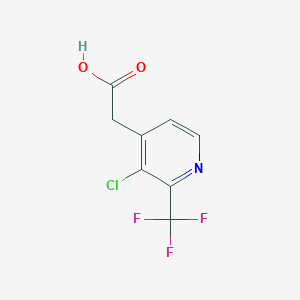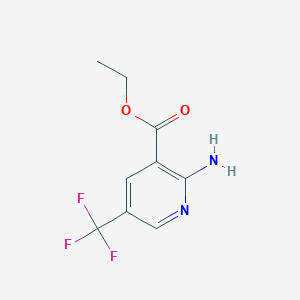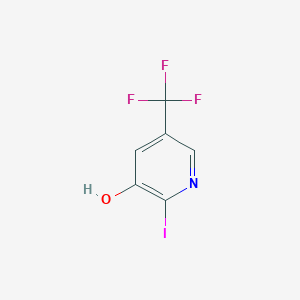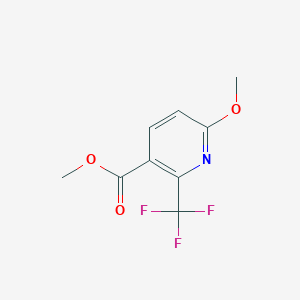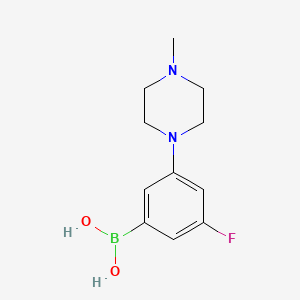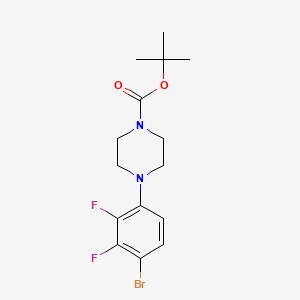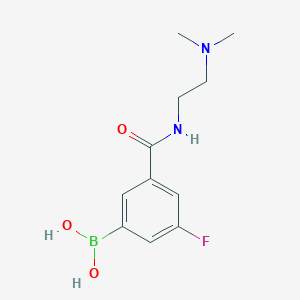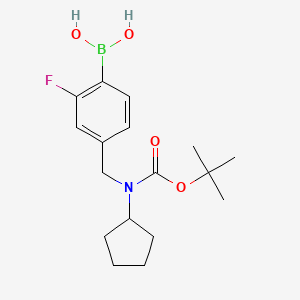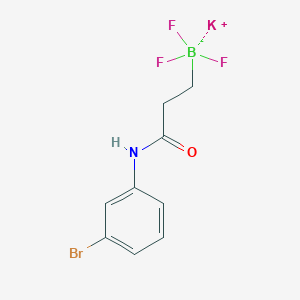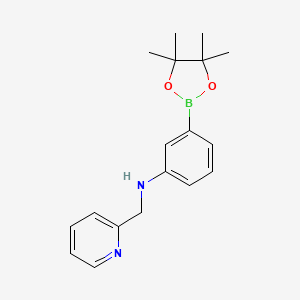
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
説明
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as NPM-TMDOBA, is a novel boron-containing aniline compound with a pyridylmethyl group at the nitrogen atom. This compound has recently been studied for its potential applications in a wide range of scientific fields, including organic synthesis, catalysis, drug delivery, and biochemistry. NPM-TMDOBA is a versatile compound that can be used as a ligand, catalyst, or reagent, and has the potential to be used as a building block for the synthesis of various new compounds.
科学的研究の応用
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of potential applications in scientific research. It has been used as a ligand for the synthesis of transition metal complexes, which can be used as catalysts for various organic transformations. It has also been used as a reagent for the synthesis of various organic compounds, including heterocycles and polycyclic compounds. In addition, N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been studied for its potential applications in drug delivery, as it has been found to be capable of transporting drugs into cells. Finally, N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been studied for its potential use as a building block in the synthesis of various new compounds.
作用機序
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been found to act as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This allows N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to form complexes with other molecules, such as transition metal complexes, which can be used as catalysts for various organic transformations. In addition, N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can act as a proton donor, which allows it to form hydrogen bonds with other molecules. These hydrogen bonds can be used to stabilize certain molecules, such as drugs, in order to facilitate their transport into cells.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been found to have a variety of biochemical and physiological effects on cells. It has been found to be capable of inducing cell death in cancer cells, as well as inducing apoptosis in cells. In addition, N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been found to be capable of modulating the expression of various genes, which can lead to changes in cell function. Finally, N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been found to be capable of modulating the activity of various enzymes, which can lead to changes in metabolic pathways.
実験室実験の利点と制限
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is easy to handle and store. In addition, it is a relatively inexpensive compound that is readily available from chemical suppliers. Finally, it is a versatile compound that can be used as a ligand, catalyst, or reagent for a wide range of synthetic transformations.
However, there are also some limitations to using N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in laboratory experiments. It is a relatively reactive compound that can be easily oxidized or reduced by a variety of reagents. In addition, it can react with other molecules to form complexes, which can complicate the synthesis of certain compounds. Finally, it is a relatively toxic compound that should be handled with caution.
将来の方向性
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of potential applications in scientific research. In the future, it is likely that it will be further studied for its potential applications in drug delivery and organic synthesis. In addition, it is likely that it will be further studied for its potential applications in biochemistry and physiology, as its ability to modulate gene expression and enzyme activity could be useful for a variety of applications.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)14-8-7-10-15(12-14)21-13-16-9-5-6-11-20-16/h5-12,21H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVDPMGUASIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



